3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 325721-47-9
VCID: VC4149163
InChI: InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

CAS No.: 325721-47-9

Cat. No.: VC4149163

Molecular Formula: C15H15NO5S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid - 325721-47-9

Specification

CAS No. 325721-47-9
Molecular Formula C15H15NO5S
Molecular Weight 321.35
IUPAC Name 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Standard InChI InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18)
Standard InChI Key DZAQEXJIYVGGBH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of a benzoic acid scaffold substituted at the 3-position with a sulfamoyl group (SO2NH-\text{SO}_{2}\text{NH}-) and at the 4-position with a methyl group. The sulfamoyl nitrogen is further bonded to a 4-methoxyphenyl ring, introducing electron-donating methoxy and aryl functionalities . This arrangement enhances both steric and electronic interactions, critical for molecular recognition in biological systems .

Key Structural Features:

  • Benzoic acid moiety: Provides a carboxylic acid group (COOH-\text{COOH}) for hydrogen bonding and solubility modulation.

  • Sulfamoyl bridge: Serves as a hydrogen bond acceptor/donor, enhancing binding affinity to enzymatic targets .

  • 4-Methoxyphenyl group: Imparts lipophilicity and influences pharmacokinetic properties .

The IUPAC name, 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, reflects this substitution pattern .

Synthetic Methodologies

Multi-Step Synthesis Routes

The compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A representative route involves:

  • Sulfonation: Introduction of the sulfamoyl group to 4-methylbenzoic acid using chlorosulfonic acid, followed by reaction with 4-methoxyaniline .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product .

Example Protocol:

  • Step 1: 4-Methylbenzoic acid is treated with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.

  • Step 2: The intermediate reacts with 4-methoxyaniline in dichloromethane, catalyzed by triethylamine, yielding the sulfonamide .

  • Yield: Reported yields range from 33% to 50%, depending on reaction conditions .

Alternative Approaches

Microwave-assisted synthesis and solid-phase methodologies have been explored to improve efficiency. For instance, coupling 3-sulfamoyl-4-methylbenzoic acid with 4-methoxyphenylboronic acid under Suzuki conditions offers a palladium-catalyzed route .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (logP=2.1\log P = 2.1) .

  • Melting Point: Experimental data indicate a melting point range of 210–215°C .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680cm11680 \, \text{cm}^{-1} (C=O stretch), 1320cm11320 \, \text{cm}^{-1} (SO2\text{SO}_{2} asymmetric stretch), and 1150cm11150 \, \text{cm}^{-1} (SO2\text{SO}_{2} symmetric stretch) .

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) signals include δ2.42\delta 2.42 (s, 3H, CH3_3), δ3.81\delta 3.81 (s, 3H, OCH3_3), and δ7.118.16\delta 7.11–8.16 (aromatic protons) .

Industrial and Pharmaceutical Applications

Drug Intermediate

As a building block for sulfonamide-based drugs, it is utilized in synthesizing COX-2 inhibitors and antitumor agents .

Material Science

The sulfamoyl group enhances thermal stability, making it valuable in polymer coatings and photoactive materials .

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceBiological Activity (IC50_{50})
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid Lacks 4-methyl groupAChE: 25.4 µM
3-[(3-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid Methoxy at meta positionAntibacterial: MIC = 16 µg/mL
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid N-methylated sulfamoylAnticancer: IC50_{50} = 9.8 µM

Future Research Directions

  • Optimization of Synthesis: Explore green chemistry approaches to enhance yield and reduce waste .

  • Mechanistic Studies: Elucidate targets in neurodegenerative diseases using molecular docking .

  • Clinical Trials: Evaluate pharmacokinetics and safety in preclinical models .

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